molecular formula C23H25N3O2 B11310446 N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11310446
M. Wt: 375.5 g/mol
InChI Key: HDWFQLXVCHEMQA-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrrolidine moiety: This step may involve nucleophilic substitution reactions.

    Attachment of the phenyl groups: This can be done using Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H25N3O2/c1-17-9-11-18(12-10-17)21(26-13-5-6-14-26)16-24-23(27)20-15-22(28-25-20)19-7-3-2-4-8-19/h2-4,7-12,15,21H,5-6,13-14,16H2,1H3,(H,24,27)

InChI Key

HDWFQLXVCHEMQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)N4CCCC4

Origin of Product

United States

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